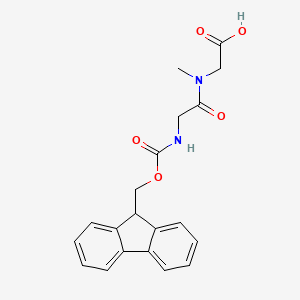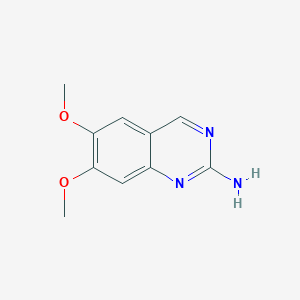
6,7-Dimethoxyquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyquinazolin-2-amine is a heterocyclic aromatic compound belonging to the quinazoline family This compound is characterized by its two methoxy groups attached to the benzene ring and an amine group at the second position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinazolin-2-amine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxybenzene to produce 3,4-dimethoxynitrobenzene. This intermediate is then subjected to hydrogenation to yield 3,4-dimethoxyaniline. The subsequent steps involve carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide, followed by cyclohydrolysis using phosphorus pentachloride and phosphorus oxychloride to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown promise as a lead compound in the development of anticancer and antihypertensive agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinazolin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including protein kinases and cyclin-dependent kinases. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of key enzymes can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 6,7-Dimethoxy-4-quinazolinamine
- 2-Chloro-6,7-dimethoxyquinazolin-4-amine
Comparison: 6,7-Dimethoxyquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in enzyme inhibition assays. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6,7-dimethoxyquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3,(H2,11,12,13) |
InChI Key |
CRWMZDHTXVSMFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)

![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
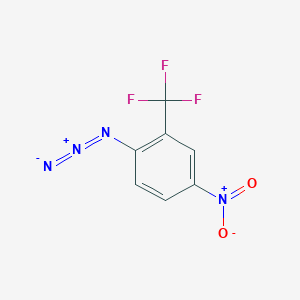

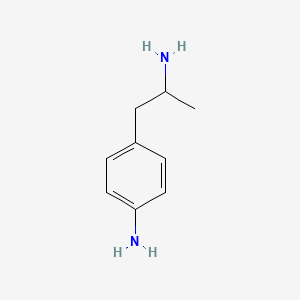
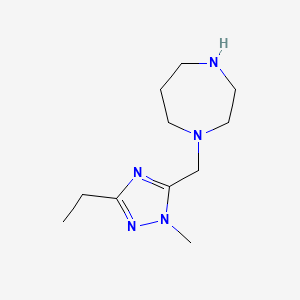
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)

